molecular formula C11H12BrN3 B1374608 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine CAS No. 1247523-79-0

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Cat. No.: B1374608
CAS No.: 1247523-79-0
M. Wt: 266.14 g/mol
InChI Key: YHCWGTUUTGHKPR-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with two methyl groups and an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The binding of this compound to acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission and other related processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acetylcholinesterase in the cholinergic nervous system, leading to changes in nerve impulse transmission . Additionally, this compound may impact oxidative stress levels within cells, influencing the production of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes such as acetylcholinesterase, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical reactions . Additionally, this compound may affect the levels of key metabolites, such as reactive oxygen species, impacting cellular redox balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, potentially affecting cellular processes such as signal transduction and gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within cells can determine its effects on cellular processes and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, methylamine, and glyoxal.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of 4-bromobenzaldehyde with glyoxal and methylamine under acidic conditions.

    Substitution Reactions: The resulting intermediate undergoes further substitution reactions to introduce the methyl groups and the amine group at the desired positions on the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to the specific combination of the bromophenyl group and the dimethyl-substituted imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2,3-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCWGTUUTGHKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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